3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane is a complex organic compound that features a bicyclic structure with a pyridazine ring attached. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method involves the Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers, which provides functionalized pyridazines with high regiocontrol . The subsequent steps involve the formation of the bicyclic structure through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as chromatography can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. For example, pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to various pharmacological effects, such as antihypertensive and antiplatelet activities.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with a keto group at the 3-position.
8-oxabicyclo[3.2.1]octane: A bicyclic compound with an oxygen bridge.
Uniqueness
3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane is unique due to its combination of a pyridazine ring and a bicyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C11H15N3O |
---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
3-pyridazin-3-yloxy-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C11H15N3O/c1-2-11(14-12-5-1)15-10-6-8-3-4-9(7-10)13-8/h1-2,5,8-10,13H,3-4,6-7H2 |
InChI Key |
WTDQREQVKVQPIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)OC3=NN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.